molecular formula C20H22O6 B037607 (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol CAS No. 32647-67-9

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol

Cat. No. B037607
CAS RN: 32647-67-9
M. Wt: 356.4 g/mol
InChI Key: DAZRYUTWPPBZOY-WUFCDUEQSA-N
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Description

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol, also known as (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol, is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Chemistry

This compound has been studied for its potential as a nonsteroidal anti-inflammatory drug (NSAID). The structural features of similar tricyclic compounds have shown high anti-inflammatory activity, making them promising candidates for the development of new NSAIDs .

Magnetic Resonance Imaging (MRI) Contrast Agents

Derivatives of the compound, specifically 13-oxo-1,4,7,10-tetraazabicyclo[8.2.1]tridecane-4,7-diacetic acid, have been used as intermediates in the synthesis of Gadoteridol, a gadolinium-based MRI contrast agent. This application is crucial for enhancing central nervous system imaging .

Biochemical Research

The compound’s derivatives are utilized in biochemical research, particularly in the synthesis of highly purified biochemicals. These derivatives are important for understanding complex biological processes and developing biochemical assays .

Organosilicone Synthesis

A related compound, 3,3-Bis(Trichlorosilylpropoxymethyl)-5-Oxa-Tridecane, falls under the category of silsesquioxane and organosilicone. It is used in the synthesis of materials with unique properties, such as enhanced thermal stability and mechanical strength .

Pheromone Research

Tridecanal, a compound with a similar tridecane structure, is used in pheromone research. It is studied for its role in insect communication and behavior, which has applications in pest control and ecosystem management .

Analytical and Research Applications

n-Tridecane, another compound with a related structure, is used for analytical and research purposes. It serves as a standard in chromatography and mass spectrometry, aiding in the identification and quantification of complex mixtures .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol' involves the synthesis of a bicyclic intermediate followed by a ring-opening reaction to form the final product.", "Starting Materials": [ "Benzene", "Ethanol", "Sodium hydroxide", "Benzaldehyde", "2,3-Dibromopropene", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Phenylmagnesium bromide", "Epichlorohydrin", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "Step 1: Synthesis of bicyclic intermediate", "a. Benzene is reacted with ethanol and sodium hydroxide to form phenyl ethyl ether.", "b. Benzaldehyde is reacted with 2,3-dibromopropene in the presence of sodium borohydride to form a bicyclic intermediate.", "Step 2: Ring-opening reaction", "a. The bicyclic intermediate is reacted with phenylmagnesium bromide to form a Grignard reagent.", "b. Epichlorohydrin is added to the Grignard reagent to form the final product.", "c. The product is then reduced with sodium borohydride in acetic acid to form '(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol'." ] }

CAS RN

32647-67-9

Product Name

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol

Molecular Formula

C20H22O6

Molecular Weight

356.4 g/mol

IUPAC Name

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol

InChI

InChI=1S/C20H20O6/c21-20-12-23-19(14-9-5-2-6-10-14)25-17(20)16-15(26-20)11-22-18(24-16)13-7-3-1-4-8-13/h1-10,15-19,21H,11-12H2/t15-,16+,17-,18?,19?,20+/m1/s1

InChI Key

DAZRYUTWPPBZOY-WUFCDUEQSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5

SMILES

C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5

Canonical SMILES

C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5

synonyms

Bis-O-(benzylidene)-D-glucitol; DIBENZYLIDENE SORBITOL; IRGACLEAR D; bis-o-(phenylmethylene)-d-glucito; bis-O-(phenylmethylene)-D-Glucitol; dibenzalsorbitol; Dibenzylidene-D-sorbitol; di-o-benzylidene-d-sorbito

Origin of Product

United States

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